molecular formula C10H4FNO2 B1608250 3-Cyano-6-fluorochromone CAS No. 227202-21-3

3-Cyano-6-fluorochromone

Cat. No. B1608250
M. Wt: 189.14 g/mol
InChI Key: FUKHLJHJAQNLJO-UHFFFAOYSA-N
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Description

3-Cyano-6-fluorochromone is a chemical compound with the molecular formula C10H4FNO2 and a molecular weight of 189.14 . It appears as off-white crystals .


Molecular Structure Analysis

The molecular structure of 3-Cyano-6-fluorochromone consists of 10 carbon atoms, 4 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact structure can be found in the MOL file mentioned in the search results .


Physical And Chemical Properties Analysis

3-Cyano-6-fluorochromone is an off-white crystalline solid . It has a molecular weight of 189.14 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Quantum Tools and Fluorophores

Cyanine derivatives, including those similar in structure to 3-Cyano-6-fluorochromone, are pivotal in the development of quantum tools and fluorescent dyes. These compounds exhibit exceptional optical properties, such as sharp and intense absorption bands, making them ideal for applications in near-infrared devices and biochemistry fields like DNA and protein labeling (B. le Guennic & D. Jacquemin, 2015).

Spectroscopic Ruler

Chromophores related to 3-Cyano-6-fluorochromone have been used in the development of all-optical switches and spectroscopic rulers, facilitating the study of biomolecules at the single-molecule level. This novel application allows probing distances within biomolecules that are otherwise difficult to access by conventional methods (Mark Bates, Timothy R. Blosser, & X. Zhuang, 2005).

Fluorescent Dyes and DNA Labeling

The synthesis of new types of organic fluorophores, based on chromone structures similar to 3-Cyano-6-fluorochromone, has led to compounds exhibiting strong blue emission in solution. These findings have potential applications in the development of new fluorescent dyes for bioimaging and other biochemical applications (M. Teimouri, 2011).

Protein-DNA Interactions

A study utilizing 3-hydroxychromone (3HC) fluorescent base analogues, closely related to 3-Cyano-6-fluorochromone, has shown promise in probing structural transitions during protein-DNA interactions. This research underscores the suitability of such chromone derivatives as fluorescent reporter probes, offering new avenues for studying the complex mechanisms of protein-DNA interactions (A. Kuznetsova et al., 2014).

Photoreactivity Modulation

Research into the photoreactivity of chromone derivatives, including 3-Cyano-6-fluorochromone, has revealed that encapsulation in self-assembled macrocycles can significantly modulate their reactivity. This modulation opens up possibilities for creating new materials and catalysts through controlled photoreaction processes (Sahan R. Salpage et al., 2016).

Safety And Hazards

Safety data sheets suggest that dust formation should be avoided and that breathing in mist, gas, or vapors should be prevented . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, appropriate first aid measures should be taken .

Future Directions

One future direction for the use of 3-Cyano-6-fluorochromone and similar compounds could be in the pharmaceutical industry. For instance, optically pure 6-fluoro-chroman-2-carboxylic acids (FCCAs), with (S) and ®-configurations, are pivotal chiral building blocks in the pharmaceutical industry . A practical enzymatic resolution method of FCCAs based on two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus, has been presented . This represents significant advantages over chemical resolution methods .

properties

IUPAC Name

6-fluoro-4-oxochromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4FNO2/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKHLJHJAQNLJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=CO2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380993
Record name 3-Cyano-6-fluorochromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-6-fluorochromone

CAS RN

227202-21-3
Record name 3-Cyano-6-fluorochromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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